(+)-3-Bromocamphor

描述

(+)-3-Bromocamphor is a chiral brominated derivative of camphor, a bicyclic monoterpene. It is known for its distinctive camphoraceous odor and is used in various chemical and industrial applications. The compound is of interest due to its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: (+)-3-Bromocamphor can be synthesized through the bromination of camphor. The process typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. One common method is the bromination of camphor using bromine in acetic acid, which yields this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

化学反应分析

Types of Reactions: (+)-3-Bromocamphor undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form camphorquinone or other oxidized derivatives.

Reduction: Reduction of this compound can yield camphor or other reduced products.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of various substituted camphor derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Camphorquinone and other oxidized derivatives.

Reduction: Camphor and other reduced products.

Substitution: Various substituted camphor derivatives depending on the nucleophile used.

科学研究应用

(+)-3-Bromocamphor has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals.

作用机制

The mechanism of action of (+)-3-Bromocamphor involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a reactive intermediate in organic synthesis. The compound’s chiral nature also allows it to interact selectively with other chiral molecules, influencing its reactivity and biological activity.

相似化合物的比较

Camphor: The parent compound of (+)-3-Bromocamphor, known for its use in medicinal and industrial applications.

3-Chlorocamphor: A chlorinated derivative of camphor with similar reactivity but different chemical properties.

3-Iodocamphor: An iodinated derivative of camphor with unique reactivity due to the presence of iodine.

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

生物活性

(+)-3-Bromocamphor is a brominated derivative of camphor, which has attracted attention due to its potential biological activities. This compound is part of a broader class of camphor derivatives that have been studied for their medicinal properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

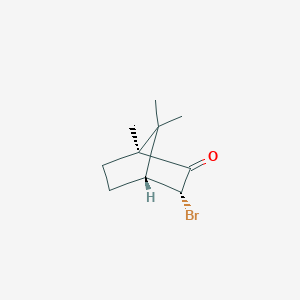

This compound is characterized by the presence of a bromine atom at the 3-position of the camphor skeleton. The molecular formula is , and its structure can influence its biological interactions due to the steric and electronic effects introduced by the bromine substituent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various camphor derivatives against Mycobacterium tuberculosis and found that some derivatives showed significant activity, with minimal inhibitory concentrations (MIC) as low as 3.12 µg/mL for certain compounds . While specific data on this compound's MIC values are not extensively documented, its structural similarity to other active derivatives suggests potential efficacy.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of camphor derivatives against various cancer cell lines. Although none of the synthesized camphor compounds in one study displayed significant cytotoxicity against glioblastoma (SF-295), ovarian (OVCAR-8), or colon (HCT-116) cancer cell lines at concentrations up to 5 µg/mL, further investigations into brominated derivatives may reveal different outcomes . The unique electronic properties introduced by bromination could enhance interaction with cellular targets.

Study on Antimycobacterial Activity

A significant study focused on the antimycobacterial activity of various camphor derivatives, including those similar to this compound. The results indicated that structural modifications could lead to enhanced activity against M. tuberculosis, suggesting that further exploration of brominated variants might yield promising candidates for tuberculosis treatment .

Cytotoxicity Testing

In a comprehensive evaluation of synthesized camphor derivatives, none exhibited cytotoxic effects against tested cancer cell lines. This raises questions about the structural characteristics necessary for anticancer activity and suggests that modifications like bromination might alter these interactions favorably in future studies .

Data Summary

| Compound | Type | Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | Potential activity against M. tuberculosis | TBD |

| Camphor Derivative A | Anticancer | No significant cytotoxicity | N/A |

| Camphor Derivative B | Anti-inflammatory | Modulation of cytokines | N/A |

属性

CAS 编号 |

10293-06-8 |

|---|---|

分子式 |

C10H15BrO |

分子量 |

231.13 g/mol |

IUPAC 名称 |

(3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10?/m1/s1 |

InChI 键 |

NJQADTYRAYFBJN-MZVBAPTMSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2Br)C)C |

手性 SMILES |

CC1([C@@H]2CCC1(C(=O)[C@H]2Br)C)C |

规范 SMILES |

CC1(C2CCC1(C(=O)C2Br)C)C |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-3-Bromocamphor?

A: this compound has the molecular formula C10H15BrO and a molecular weight of 231.14 g/mol. []

Q2: Are there any notable spectroscopic characteristics of this compound?

A: Yes, this compound exhibits distinct Raman optical activity bands between 800 and 930 cm-1, which are attributed to skeletal vibrations near the bromine atom. These bands can help correlate absolute configurations. [, ]

Q3: What is the absolute configuration of this compound?

A: The absolute configuration of this compound has been definitively determined by X-ray single crystal diffraction, utilizing the anomalous scattering of bromine with MoKα radiation. This confirmed earlier assignments, revealing that in (+)-camphor, from which it is derived, the C(7) bridge atom lies behind the mean plane of the cyclohexane ring. [, ]

Q4: How does this compound react with primary amines?

A: this compound undergoes reductive debromination when treated with primary amines. This reaction proceeds without the need for organic solvents, metals, or conventional reducing agents. The process involves radical intermediates and is influenced by the polarity of the amine used. For instance, ethanolamine, a polar amine, facilitates the debromination more effectively than less polar amines like n-hexylamine. [, ]

Q5: Can this compound be used to synthesize other useful camphor derivatives?

A: Yes, this compound serves as a versatile precursor for various camphor derivatives. For example, it can be oxidized to camphorquinone, a valuable synthetic intermediate. This transformation can be achieved using methods like air oxidation in DMSO with sodium iodide and a cobalt catalyst [], or with air in the presence of Fe-porphyrin catalysts. []

Q6: How does the bromination of this compound proceed?

A: Studies have revealed that further bromination of this compound can lead to various products, including (+)-3,9-dibromocamphor. Interestingly, this reaction can yield partially racemized 9-bromocamphor, suggesting complex mechanistic pathways involving rearrangements and potentially, the formation of carbocation intermediates. []

Q7: Does this compound have any applications in asymmetric synthesis?

A: Yes, this compound and its derivatives, particularly the sulfonic acid derivatives like this compound-8-sulfonic acid, are widely employed as resolving agents for the separation of enantiomers. This is exemplified by its use in resolving racemic mixtures of compounds like p-hydroxyphenylglycine, a key intermediate in synthesizing antibiotics. [, , , , ]

Q8: Are there any studies exploring the interactions of this compound with biological systems?

A: While not a pharmaceutical itself, research has explored the interaction of this compound derivatives with biological systems. For instance, this compound-8-sulfonic acid has been shown to induce the expression of the cytochrome P-450cam hydroxylase operon in Pseudomonas putida, highlighting its potential to modulate biological pathways. []

Q9: Has this compound been studied in the context of chiral recognition?

A: Yes, studies have demonstrated the ability of deoxycholic acid (DCA) to differentiate between the R- and S-enantiomers of this compound, selectively forming complexes with the S-enantiomer. This highlights the potential of chiral molecules like DCA for enantioselective recognition and separation. []

Q10: Have computational methods been used to investigate the reactivity of this compound?

A: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been employed to elucidate the mechanism of debromination of this compound with primary amines, confirming the radical nature of the process and providing insights into the influence of amine polarity on the reaction energetics. [, ]

Q11: Have theoretical studies been conducted on this compound derivatives?

A: Theoretical studies using electron scattering and bound state calculations, along with molecular dynamics simulations, have been performed on this compound and its halogenated analogs. These studies investigated the dissociative electron attachment (DEA) properties of these molecules, providing insights into the influence of halogen substitution and molecular structure on DEA processes. [, ]

Q12: What are the potential environmental implications of this compound and its derivatives?

A12: While the provided research does not delve extensively into the environmental impact, it is crucial to consider the potential ecotoxicological effects of this compound and its derivatives, especially given their use in various chemical processes. Further research on their degradation pathways and potential for bioaccumulation is warranted.

Q13: Are there any ongoing efforts to develop greener synthetic routes to this compound and its derivatives?

A: Yes, there is growing interest in developing environmentally benign synthetic methods. Recent research highlights the use of KBr/KBrO3 in acidic conditions or HBr/NaBr with H2O2 or oxone® as greener alternatives for the bromination of camphor to synthesize this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。